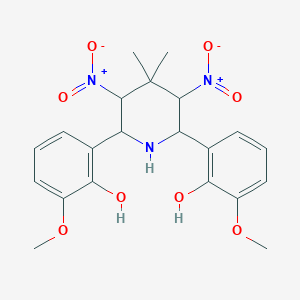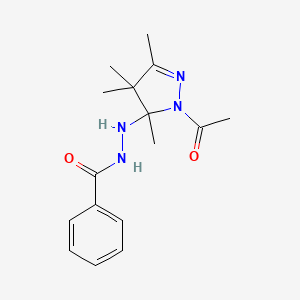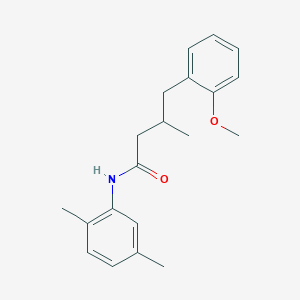
2,2'-(4,4-dimethyl-3,5-dinitro-2,6-piperidinediyl)bis(6-methoxyphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-(4,4-dimethyl-3,5-dinitro-2,6-piperidinediyl)bis(6-methoxyphenol), commonly known as DNMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DNMP is a member of the nitroxide family, which are free radical scavengers that have been shown to have antioxidant and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of DNMP is not yet fully understood, but it is believed to be primarily due to its antioxidant properties. DNMP has been shown to scavenge free radicals and reduce oxidative stress in various cell and animal models. It has also been suggested that DNMP may modulate the activity of various signaling pathways involved in neurodegeneration and inflammation.
Biochemical and Physiological Effects:
Studies have shown that DNMP has a variety of biochemical and physiological effects, including the ability to reduce oxidative stress, inhibit inflammation, and protect against neuronal damage. DNMP has also been shown to improve cognitive function in animal models of neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DNMP in lab experiments is its ability to scavenge free radicals and reduce oxidative stress, which can be useful in studying various diseases and conditions associated with oxidative damage. However, one limitation of using DNMP is its potential toxicity, which has been observed in some animal studies at high doses.
Zukünftige Richtungen
There are several future directions for research involving DNMP. One area of interest is the development of novel DNMP derivatives with improved therapeutic properties. Another area of research is the investigation of the potential of DNMP as a therapeutic agent for other diseases and conditions, such as cancer and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of DNMP and its potential side effects.
Synthesemethoden
DNMP can be synthesized by a multi-step reaction process involving the condensation of 2,6-dimethyl-4-nitrophenol with 4-methoxyphenol in the presence of a base, followed by the reaction of the resulting intermediate with 1,3-dibromopropane and sodium hydride. The final product is obtained by the reduction of the intermediate with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
DNMP has been extensively studied for its potential therapeutic applications, particularly in the field of neurodegenerative diseases. It has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegeneration, including Parkinson's disease, Alzheimer's disease, and cerebral ischemia. DNMP has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines and chemokines in vitro.
Eigenschaften
IUPAC Name |
2-[6-(2-hydroxy-3-methoxyphenyl)-4,4-dimethyl-3,5-dinitropiperidin-2-yl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O8/c1-21(2)19(23(27)28)15(11-7-5-9-13(31-3)17(11)25)22-16(20(21)24(29)30)12-8-6-10-14(32-4)18(12)26/h5-10,15-16,19-20,22,25-26H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPKNMMKKOGLOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(NC(C1[N+](=O)[O-])C2=C(C(=CC=C2)OC)O)C3=C(C(=CC=C3)OC)O)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(2-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-3,5-dinitropiperidin-2-yl]-6-methoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5217604.png)
![N-allyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5217605.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B5217620.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5217626.png)

![N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide](/img/structure/B5217645.png)

![5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5217663.png)
![3,4-dichloro-N-{2-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5217671.png)

![1-(3-acetylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5217676.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B5217686.png)
![3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5217707.png)